molecular formula C21H21N3O3 B5850301 5-[(4-propylphenoxy)methyl]-N'-(2-pyridinylmethylene)-2-furohydrazide

5-[(4-propylphenoxy)methyl]-N'-(2-pyridinylmethylene)-2-furohydrazide

Cat. No. B5850301
M. Wt: 363.4 g/mol
InChI Key: CCKGEUCOWNRVMC-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-propylphenoxy)methyl]-N'-(2-pyridinylmethylene)-2-furohydrazide, also known as PPFH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPFH is a furohydrazide derivative that has shown promising results in various studies, indicating its potential as a therapeutic agent. In

Mechanism of Action

5-[(4-propylphenoxy)methyl]-N'-(2-pyridinylmethylene)-2-furohydrazide exerts its therapeutic effects through various mechanisms of action. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the activation of NF-κB and MAPK signaling pathways. 5-[(4-propylphenoxy)methyl]-N'-(2-pyridinylmethylene)-2-furohydrazide also induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. Additionally, 5-[(4-propylphenoxy)methyl]-N'-(2-pyridinylmethylene)-2-furohydrazide has been shown to improve insulin sensitivity and glucose uptake in diabetic animals by activating the AMPK signaling pathway.
Biochemical and Physiological Effects:
5-[(4-propylphenoxy)methyl]-N'-(2-pyridinylmethylene)-2-furohydrazide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. 5-[(4-propylphenoxy)methyl]-N'-(2-pyridinylmethylene)-2-furohydrazide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models of cancer. Additionally, 5-[(4-propylphenoxy)methyl]-N'-(2-pyridinylmethylene)-2-furohydrazide has been shown to improve insulin sensitivity and glucose uptake in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-[(4-propylphenoxy)methyl]-N'-(2-pyridinylmethylene)-2-furohydrazide in lab experiments is its low toxicity. 5-[(4-propylphenoxy)methyl]-N'-(2-pyridinylmethylene)-2-furohydrazide has been shown to have low toxicity in animal models, indicating its potential as a safe therapeutic agent. However, one of the limitations of using 5-[(4-propylphenoxy)methyl]-N'-(2-pyridinylmethylene)-2-furohydrazide in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 5-[(4-propylphenoxy)methyl]-N'-(2-pyridinylmethylene)-2-furohydrazide. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to explore its potential use in the treatment of autoimmune diseases, such as multiple sclerosis. Additionally, further studies are needed to investigate the safety and efficacy of 5-[(4-propylphenoxy)methyl]-N'-(2-pyridinylmethylene)-2-furohydrazide in humans.

Synthesis Methods

5-[(4-propylphenoxy)methyl]-N'-(2-pyridinylmethylene)-2-furohydrazide can be synthesized using a multi-step process. The first step involves the reaction of 4-propylphenol with formaldehyde to form 4-propylbenzyl alcohol. The second step involves the reaction of 4-propylbenzyl alcohol with furoyl chloride to form 4-propylbenzyl furoate. The final step involves the reaction of 4-propylbenzyl furoate with 2-pyridinecarboxaldehyde hydrazone to form 5-[(4-propylphenoxy)methyl]-N'-(2-pyridinylmethylene)-2-furohydrazide.

Scientific Research Applications

5-[(4-propylphenoxy)methyl]-N'-(2-pyridinylmethylene)-2-furohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. 5-[(4-propylphenoxy)methyl]-N'-(2-pyridinylmethylene)-2-furohydrazide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

5-[(4-propylphenoxy)methyl]-N-[(E)-pyridin-2-ylmethylideneamino]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-2-5-16-7-9-18(10-8-16)26-15-19-11-12-20(27-19)21(25)24-23-14-17-6-3-4-13-22-17/h3-4,6-14H,2,5,15H2,1H3,(H,24,25)/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKGEUCOWNRVMC-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NN=CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)N/N=C/C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-propylphenoxy)methyl]-N'-[(E)-pyridin-2-ylmethylidene]furan-2-carbohydrazide

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